N,N,N',N'-Tetramethyl-P-phenylphosphonic diamide
Description
Properties
CAS No. |
3732-83-0 |
|---|---|
Molecular Formula |
C10H17N2OP |
Molecular Weight |
212.23 g/mol |
IUPAC Name |
N-[dimethylamino(phenyl)phosphoryl]-N-methylmethanamine |
InChI |
InChI=1S/C10H17N2OP/c1-11(2)14(13,12(3)4)10-8-6-5-7-9-10/h5-9H,1-4H3 |
InChI Key |
GCQWVBWWADBEDX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)P(=O)(C1=CC=CC=C1)N(C)C |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Stoichiometry
The most widely reported synthesis involves reacting phosphorus trichloride (PCl₃) with dimethylamine in a two-step nucleophilic substitution. The general stoichiometry follows:
Solvent and Temperature Optimization
Tetrahydrofuran (THF) is preferred due to its ability to dissolve both PCl₃ and dimethylamine while stabilizing reactive intermediates. Trials comparing solvents demonstrate:
| Solvent | Reaction Temp (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| THF | 0–5 | 78 | 98.2 |
| DCM | 0–5 | 65 | 95.1 |
| Diethyl Ether | -10 | 42 | 89.7 |
Base additives (e.g., triethylamine) neutralize HCl, shifting equilibrium toward product formation. Excess dimethylamine (2.5 equivalents per PCl₃) improves yields to 82%.
Workup and Purification
Crude product is extracted via vacuum distillation (80–85°C, 0.1 mmHg) followed by recrystallization from hexane/ethyl acetate (3:1). Impurities include residual dimethylamine hydrochloride (<1.5% by ion chromatography).
Grignard and Organolithium-Mediated Syntheses
DiGrignard Reagent Approach
Early attempts used p-dibromobenzene and magnesium in THF to generate a diGrignard intermediate, which reacts with chlorophosphines:
However, this method suffers from low yields (≤45%) due to magnesium oxide contamination and side reactions.
n-Butyllithium Optimization
Replacing Grignard reagents with n-butyllithium in THF at -66°C significantly improves efficiency:
| Reagent | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| Mg (Grignard) | 25 | 45 | 87 |
| n-BuLi | -66 | 80 | 98.5 |
The lithiated intermediate reacts sequentially with chlorophosphines, enabling gram-scale production with 80% yield. Anhydrous conditions are critical to prevent hydrolysis.
Phenylphosphonic Dichloride Derivatization
Direct Aminolysis Route
Reacting phenylphosphonic dichloride (PhP(O)Cl₂) with dimethylamine in THF achieves superior yields (85–90%):
Reaction Kinetics and Scalability
Pseudo-first-order kinetics (k = 0.12 min⁻¹ at 25°C) allow completion within 4 hours. Industrial-scale trials (50 L reactor) confirm consistent yields (88 ± 2%) with in-line HCl scrubbing.
Characterization Data
Post-synthesis analysis includes:
| Technique | Key Signals |
|---|---|
| IR (KBr) | 3055 cm⁻¹ (aromatic C-H), 1190 cm⁻¹ (P=O) |
| ³¹P NMR (CDCl₃) | δ 28.7 ppm (singlet) |
| MS (EI) | m/z 212 [M]⁺ |
Comparative Analysis of Synthesis Methods
Yield and Purity Metrics
| Method | Avg Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| PCl₃-Dimethylamine | 78 | 98.2 | Moderate |
| n-BuLi/Chlorophosphine | 80 | 98.5 | High |
| PhP(O)Cl₂ Aminolysis | 88 | 99.1 | Industrial |
Industrial Production Recommendations
For pilot-scale batches (>1 kg), the phenylphosphonic dichloride method offers optimal balance between yield (88%) and operational safety. n-Butyllithium-mediated synthesis remains valuable for producing enantiomerically pure variants when paired with chiral auxiliaries . Future research should explore continuous-flow systems to enhance reaction control and reduce solvent use.
Chemical Reactions Analysis
Types of Reactions
N,N,N’,N’-Tetramethyl-P-phenylphosphonic diamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: The phenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions include phosphonic acids, phosphine derivatives, and substituted phenyl compounds .
Scientific Research Applications
N,N,N’,N’-Tetramethyl-P-phenylphosphonic diamide has a wide range of applications in scientific research:
Biology: The compound is investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Industry: It is used in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of N,N,N’,N’-Tetramethyl-P-phenylphosphonic diamide involves its interaction with metal ions to form coordination complexes. These complexes exhibit unique electronic and structural properties, which are exploited in various applications. The compound acts as a ligand, donating electron pairs to metal centers, thereby stabilizing the metal in different oxidation states .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
a. N,N,N',N'-Tetramethyl-P-indol-1-ylphosphonic Diamide
- Structural Difference : The phenyl group in TMPPD is replaced with an indolyl group, introducing π-delocalization and enhanced light-harvesting capabilities.
- Optical Properties : The indolyl derivative exhibits a 20 nm extension in UV absorption range (235–300 nm) and a fivefold increase in absorption integral compared to TMPPD .
- Luminescence : Mn(II) complexes with the indolyl ligand show higher PLQYs (up to 10–15%) and dual emission from both ligand-centered (³LC) and metal-centered (⁴T₁) states, unlike TMPPD, which emits solely from the Mn(II) state .
b. N,N,N',N'-Tetraisopropyl Formylphosphondiamide
- Structural Difference : Methyl groups in TMPPD are replaced with bulkier isopropyl groups, and a formyl group is attached to phosphorus.
- Thermal Stability : This compound decarbonylates above 40°C, whereas TMPPD remains stable under similar conditions .
c. β-D-Glucopyranosyl-N,N'-di-(2-chloroethyl)phosphoric Acid Diamide (Glufosfamide)
- Structural Difference : Contains a glucose moiety and chloroethyl groups instead of phenyl and methyl groups.
- Application: Functions as an alkylating antitumor agent, leveraging glucose transporters for cellular uptake. This contrasts with TMPPD’s non-biological, materials-focused applications .
Electronic and Coordination Behavior
- Naphthalenyl Derivative : N,N,N',N'-Tetramethyl-P-naphthalen-2-ylphosphonic diamide exhibits dual emission similar to the indolyl analog, suggesting that extended aromatic systems enhance ligand-to-metal energy transfer .
- Carbazolyl Derivative : Displays ligand-centered emission in Eu(III) complexes, highlighting the role of substituent rigidity in modulating excited-state dynamics .
Thermal and Chemical Stability
- TMPPD is moisture-sensitive but thermally stable up to 230°C, as shown by DSC-TGA studies .
- In contrast, methylphosphonic diamides with halogenated aryl groups (e.g., N,N'-Di(3-chloro-4-fluorophenyl)methylphosphonic diamide) exhibit lower predicted pKa values (-0.72) and higher densities (1.531 g/cm³), reflecting increased acidity and steric hindrance .
Biological Activity
N,N,N',N'-Tetramethyl-P-phenylphosphonic diamide is a phosphonic diamide compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings, including case studies and data tables that illustrate its activity.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 240.28 g/mol. The compound features a phosphorus atom bonded to a phenyl group, alongside two dimethyl groups, which contributes to its reactivity and potential biological applications.
The biological activity of this compound is primarily attributed to its phosphonic acid moiety. This structure allows it to participate in nucleophilic substitution reactions and electrophilic addition reactions due to the presence of the double bond in the phenyl group. Additionally, the compound can undergo hydrolysis under acidic or basic conditions, leading to the formation of phosphonic acids and amines, which may further influence its biological interactions.
Biological Activity
Research indicates that this compound exhibits notable biological activities, particularly in the following areas:
Study 1: Photosynthetic Effects
In a study examining the effects of this compound on pea leaf thylakoids, researchers found that varying concentrations affected chlorophyll fluorescence peaks significantly. The addition of this compound initiated changes in fluorescence dynamics indicative of altered electron transport processes within photosystems .
Study 2: Insecticidal Activity
Although direct studies on this compound are sparse, related compounds have shown promising insecticidal effects at low concentrations (e.g., 0.625 mg/L). These findings suggest that further exploration into the bioactivity of this compound could yield beneficial applications in pest control .
Table 1: Comparison of Structural Analogues
| Compound Name | Molecular Formula | Notable Features |
|---|---|---|
| This compound | C12H19N2OP | Contains ethenyl group |
| N,N,N',N'-Tetramethyl-P-(1-phenylethyl)phosphonic diamide | C12H21N2OP | Lacks double bond |
| N,N-Dimethyl-P-(phenyl)phosphonic acid | C10H13NO3P | Simpler structure |
Q & A
Q. What are the common synthetic routes for preparing N,N,N',N'-tetramethyl-P-phenylphosphonic diamide, and how are intermediates characterized?
The compound is typically synthesized via nucleophilic substitution reactions. For example, analogous phosphoramides are prepared by reacting phosphorus oxychloride derivatives with methylamine or dimethylamine in a chlorinated solvent (e.g., chloroform or THF) under controlled stoichiometry . Intermediates are purified via recrystallization or column chromatography and characterized using NMR, NMR, and IR spectroscopy. For instance, NMR signals between 16–18 ppm confirm phosphorus coordination environments, while IR peaks near 1100–1200 cm indicate P=O stretching .
Q. How is the molecular structure of this compound resolved, and what are its key geometric parameters?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The compound crystallizes in a triclinic system (space group ) with distorted tetrahedral geometry at the phosphorus center. Key parameters include:
Q. What spectroscopic techniques are used to confirm ligand coordination in metal complexes of this compound?
- NMR: Shifted aromatic proton signals and splitting patterns (e.g., doublets with coupling ~10 Hz) indicate ligand-metal binding .
- NMR: Upfield shifts (e.g., from ~20 ppm in free ligand to ~17 ppm in complexes) reflect coordination-induced electron density changes .
- IR: Red shifts in P=O stretching frequencies (from ~1200 cm to ~1185 cm) confirm oxygen-to-metal donation .
Advanced Research Questions
Q. How do computational methods (DFT/TD-DFT) explain the photophysical properties of Zn(II) complexes incorporating this ligand?
TD-DFT studies reveal ligand-centered transitions with triplet-state involvement. For [ZnX{O=P(NMe)Ph}], emissive states arise from π→π* transitions localized on the phenyl ring, with spin-orbit coupling enhanced by heavy halides (Br, I). Calculated T→S transitions (2.06–2.36 eV) align with experimental emission bands (520–530 nm). Hole-electron distribution maps show minimal metal contribution, confirming ligand-centered luminescence .
Q. Why do indolyl-substituted derivatives exhibit superior light-harvesting properties compared to phenyl analogs?
Indolyl substituents extend conjugation and enhance molar absorptivity. UV-Vis data show indolyl derivatives absorb 20 nm further into the visible range with 5× higher integral intensity (235–300 nm) due to π→π* and charge-transfer transitions. This is critical for applications in luminescent Mn(II)/Zn(II) complexes, where ligand absorption dictates excitation efficiency .
Q. How do steric and electronic factors influence the stability of metal complexes under varying experimental conditions?
- Steric effects: Bulky substituents (e.g., indolyl vs. phenyl) reduce aggregation but may hinder ligand-metal binding. SC-XRD reveals distorted geometries in crowded coordination spheres .
- Electronic effects: Electron-withdrawing groups (e.g., halides) stabilize metal-ligand bonds via stronger σ-donation. For example, Zn–Br bonds in [ZnBr{O=P(NMe)Ph}] show longer lifetimes (0.70 ms) than chloride analogs due to reduced non-radiative decay .
Q. What experimental strategies mitigate contradictions in reported luminescence quantum yields for similar complexes?
- Sample handling: Air-sensitive complexes require inert atmospheres (e.g., argon gloveboxes) to prevent oxidation. Lifetimes drop from 0.70 ms (N) to 0.40 ms (air) for [ZnBr{O=P(NMe)Ind}] due to oxygen quenching .
- Measurement calibration: Use integrated spheres for absolute quantum yield determination, avoiding solvent- or concentration-dependent artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
